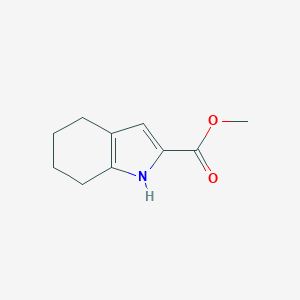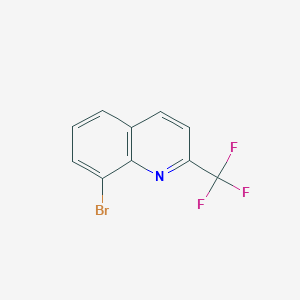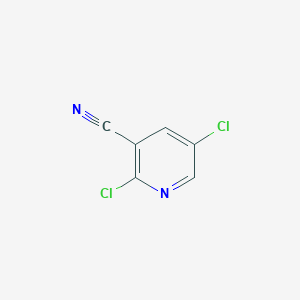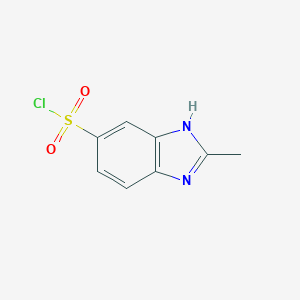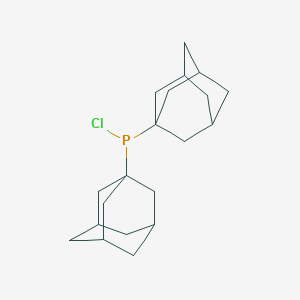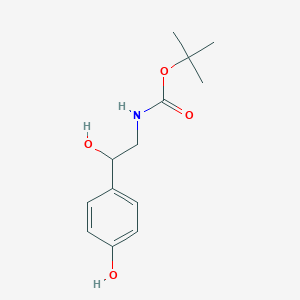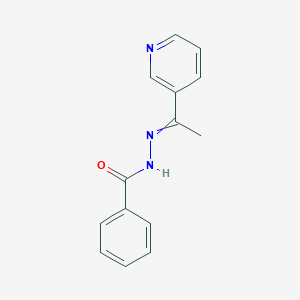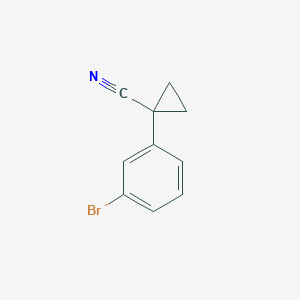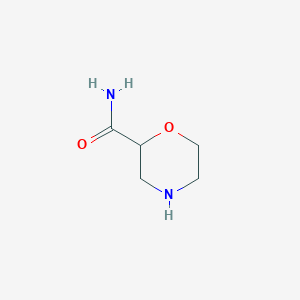![molecular formula C13H17NO2 B182287 (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline CAS No. 196393-15-4](/img/structure/B182287.png)
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is not fully understood. However, it is believed to act as a partial agonist or antagonist at various neurotransmitter receptors. Its effects on these receptors can lead to changes in neuronal activity and neurotransmitter release, which can have downstream effects on various physiological processes.
Biochemische Und Physiologische Effekte
Studies have shown that (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline can have a range of biochemical and physiological effects. For example, it has been found to modulate dopamine release in the brain, which can affect reward processing and addiction. It has also been shown to have anxiolytic and antidepressant effects, possibly through its effects on serotonin receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline in lab experiments is its high affinity for several neurotransmitter receptors. This makes it a useful tool for studying the function of these receptors and their role in various physiological and pathological processes. However, one limitation is that its effects on these receptors can be complex and vary depending on the specific receptor subtype and brain region.
Zukünftige Richtungen
There are several future directions for research on (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline. One area of interest is its potential therapeutic applications, particularly in the treatment of addiction and mood disorders. Another area of interest is its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
In conclusion, (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is a chemical compound with potential applications in scientific research. Its high affinity for several neurotransmitter receptors makes it a useful tool for studying the function of these receptors and their role in various physiological and pathological processes. Further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
The synthesis of (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline involves a multi-step process. One of the common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The resulting imine intermediate is cyclized to form the oxazoline ring. The final step involves the reduction of the oxazoline ring to the tetrahydroisoquinoline ring using a reducing agent.
Wissenschaftliche Forschungsanwendungen
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a useful tool for studying the function of these receptors and their role in various physiological and pathological processes.
Eigenschaften
CAS-Nummer |
196393-15-4 |
|---|---|
Produktname |
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline |
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline |
InChI |
InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13+/m1/s1 |
InChI-Schlüssel |
FXINNBLAJXXLQV-OLZOCXBDSA-N |
Isomerische SMILES |
CCO[C@@H]1C[C@@H]2C3=CC=CC=C3CCN2O1 |
SMILES |
CCOC1CC2C3=CC=CC=C3CCN2O1 |
Kanonische SMILES |
CCOC1CC2C3=CC=CC=C3CCN2O1 |
Synonyme |
2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bS)-rel-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



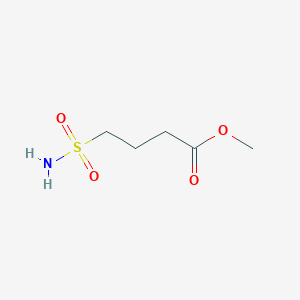
![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)
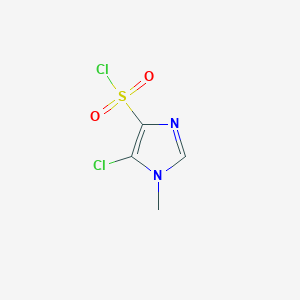
![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)
![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)
